![molecular formula C7H10Cl2N6 B1397037 [(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride CAS No. 1332531-61-9](/img/structure/B1397037.png)

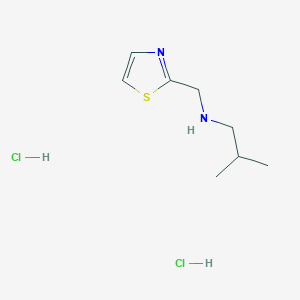

[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride

Overview

Description

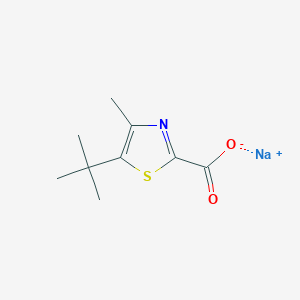

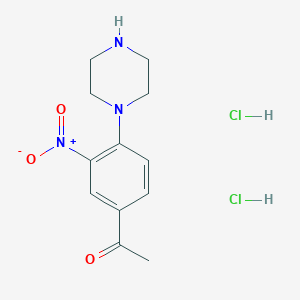

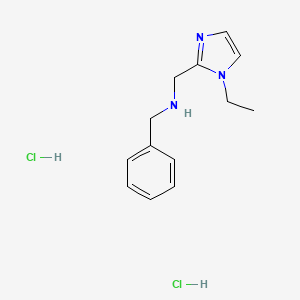

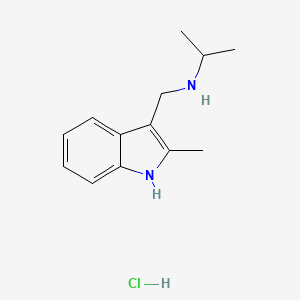

“[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride” is a chemical compound . It is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study reported the synthesis of a series of 1,2,4-triazole derivatives, including 1-phenyl-2-((5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one . The synthesis involved the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . For example, a study reported the crystal structure of a 1,2,4-triazole derivative having cyclohexanecarboxylic acid as a substituent .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a study reported that some 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, a study reported the yield, melting point, and spectroscopic data (1H-NMR, 13C-NMR, and ESI-MS) of a similar compound .Scientific Research Applications

- Notably, eight compounds (T4, T5, T6, T11, T14, T15, T16, and T18) demonstrated significant activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

- These MOFs exhibit interesting structural properties and may find applications in areas such as gas storage, catalysis, and drug delivery .

- Some synthesized compounds showed promising activity, emphasizing their potential as anticancer agents .

- These derivatives, containing a triazole fused with a pyrazine moiety, may have pharmacological significance in the treatment of leishmaniasis .

Antitubercular Activity

Metal-Organic Frameworks (MOFs)

Anticancer Potential

Antileishmanial Properties

In Silico Studies

Physicochemical and Drug-Like Properties

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For example, a study reported that some 1,2,4-triazole derivatives showed promising cytotoxic activity against Hela cell line . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

Future Directions

The future directions for the research on similar compounds include the discovery and development of more effective and potent anticancer agents . In silico studies can be conducted on these target molecules to better understand their action mechanisms . These findings collectively indicate that the active compounds hold substantial promise as prospective contenders for the development of novel antitubercular agents .

properties

IUPAC Name |

(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6.2ClH/c8-3-6-11-7(13-12-6)5-4-9-1-2-10-5;;/h1-2,4H,3,8H2,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZCBGMESMRDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/structure/B1396955.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B1396959.png)

![1-{2-[(cis)-2,6-Dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one](/img/structure/B1396960.png)

![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396962.png)

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)

amine dihydrochloride](/img/structure/B1396965.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1396969.png)

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/structure/B1396974.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/structure/B1396976.png)